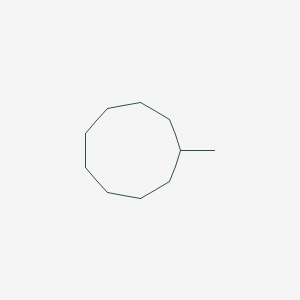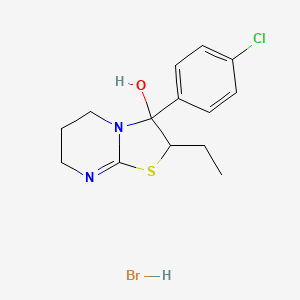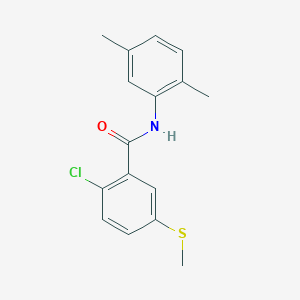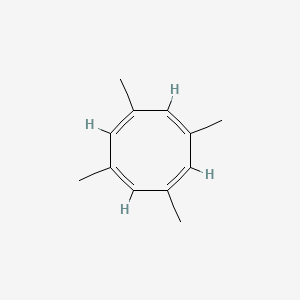
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene is an organic compound with the molecular formula C12H16. It is a derivative of cyclooctatetraene, where four hydrogen atoms are replaced by methyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene can be synthesized through several methods. One common approach involves the methylation of cyclooctatetraene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar methylation reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve industrial-grade quality.
化学反応の分析
Types of Reactions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学的研究の応用
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 1,3,5,7-tetramethyl-1,3,5,7-cyclooctatetraene involves its interaction with various molecular targets. Its unique electronic structure allows it to participate in electron transfer reactions, making it a valuable component in redox chemistry. The pathways involved include the formation of stable complexes with metal ions and the facilitation of catalytic processes.
類似化合物との比較
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,3,5,7-Tetramethylcyclooctane: A fully saturated derivative.
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene derivatives: Compounds with additional functional groups.
Uniqueness
This compound is unique due to its combination of methyl groups and conjugated double bonds, which confer distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterpart, cyclooctatetraene. Its ability to form stable complexes with metals also sets it apart from similar compounds.
特性
分子式 |
C12H16 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC名 |
(1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3/b9-5-,9-6?,10-5?,10-7-,11-6-,11-8?,12-7?,12-8- |
InChIキー |
XKORXPJTRSPQHR-JGXACBOJSA-N |
異性体SMILES |
C/C/1=C/C(=C\C(=C/C(=C1)/C)\C)/C |
正規SMILES |
CC1=CC(=CC(=CC(=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



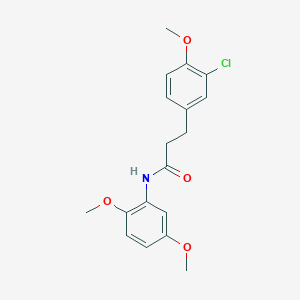

![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)




![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)
